1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a synthetic organic compound notable for its unique structural features, including a pyrazole and thienyl moiety. The compound has the chemical formula and a molecular weight of approximately . It is classified under the category of pyrazole derivatives, which are widely studied for their biological activities and potential applications in pharmaceuticals .
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves several key steps:
The molecular structure of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine features a pyrazole ring substituted with a 5-fluoro-2-thienyl group. The compound can be represented by the following structural data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | N-[(5-fluoro-2-thienyl)methyl]-1-(1,3-dimethylpyrazol-5-yl)methanamine |
InChI Key | NNGBSAWAWCJKGI-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1CNCC2=CC=NN2C)F)C.Cl |
This structure indicates that the compound has potential for various interactions due to its diverse functional groups .
The compound undergoes several chemical reactions:
Common solvents for these reactions include dichloromethane or ethanol, with catalysts such as palladium or platinum often employed to facilitate reactions .
The mechanism of action for 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanisms depend on the specific application and context in which it is used .
While specific physical properties such as boiling point and melting point are not well-documented, the compound's density and solubility characteristics remain unspecified in available literature .
Key chemical properties include:
Property | Data |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties play a crucial role in determining the compound's behavior in various environments and applications .
The primary applications of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine lie in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for developing new therapeutic agents. Its unique structure suggests potential activity against specific biological targets, making it a candidate for further exploration in drug development .
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4